molecular formula C7H11N5O3 B8316611 1-Methyl-2-nitro-5-imidazolecarboxaldehyde-2-hydroxyethylhydrazone

1-Methyl-2-nitro-5-imidazolecarboxaldehyde-2-hydroxyethylhydrazone

Cat. No. B8316611
M. Wt: 213.19 g/mol
InChI Key: JYFTVKAMVHZXQD-UHFFFAOYSA-N
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Patent
US03954789

Procedure details

A solution of 0.300 g. of 2-hydroxyethylhydrazine and 0.4 g. of 1-methyl-2-nitro-5-imidazolecarboxaldehyde in 20 ml. of methanol is allowed to stand for two days. The solid which precipitates is recovered on the filter and washed with water. Yield: 0.245 g., m.p. 138°-140° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][NH2:5].[CH3:6][N:7]1[C:11]([CH:12]=O)=[CH:10][N:9]=[C:8]1[N+:14]([O-:16])=[O:15]>CO>[OH:1][CH2:2][CH2:3][NH:4][N:5]=[CH:12][C:11]1[N:7]([CH3:6])[C:8]([N+:14]([O-:16])=[O:15])=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1C=O)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which precipitates
CUSTOM
Type
CUSTOM
Details
is recovered on the
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
OCCNN=CC1=CN=C(N1C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.